molecular formula C25H23N3O2 B2743663 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide CAS No. 898428-55-2

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide

Cat. No. B2743663
CAS RN: 898428-55-2
M. Wt: 397.478
InChI Key: OPDHRMYLNCRINP-UHFFFAOYSA-N
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Description

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized with the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents .


Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives involves the amidation of 2-aminobenzoic acid derivatives, followed by cyclization . The synthesized compounds were characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds was elucidated using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include amidation and cyclization . The reactivity of the functional groups in these compounds plays a significant role in their biological activity .


Physical And Chemical Properties Analysis

The physicochemical properties of the synthesized compounds were determined and are given in the referenced research .

Scientific Research Applications

Antioxidant Properties

This compound may contribute to the antioxidant properties of Maillard reaction intermediates. The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Derivatives of this compound could potentially be synthesized to enhance the antioxidant activity, which is crucial in food preservation and pharmaceuticals .

Anticonvulsant Activity

The structure of this compound suggests potential anticonvulsant properties. Derivatives of similar quinazoline compounds have been synthesized and evaluated for their efficacy in various models of experimental epilepsy. This indicates that the compound could be a candidate for the development of new antiepileptic drugs .

Neuroprotective Effects

Compounds with a quinazoline structure have been studied for their neuroprotective effects. They may act as antagonists to NMDA and cholecystokinin receptors, which are implicated in neurodegenerative diseases. This suggests that our compound could be researched for potential benefits in treating conditions like Alzheimer’s disease .

Safety And Hazards

The synthesized compounds were examined for their ulcerogenicity . Results revealed that the entire series of compounds exhibited mild to good analgesic, anti-inflammatory, and antimicrobial activity with low to moderate ulcer index .

Future Directions

The development of novel NSAIDs is still a major challenge due to the significant side effects associated with long-term clinical usage of NSAIDs . Therefore, the production of safer and more active NSAIDs is needed . The relationship between the functional group variation and the biological activity of the evaluated compounds were discussed, which could guide future research .

properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-18-26-23-15-6-5-14-22(23)25(30)28(18)21-13-8-12-20(17-21)27-24(29)16-7-11-19-9-3-2-4-10-19/h2-6,8-10,12-15,17H,7,11,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDHRMYLNCRINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide

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